8-Hydroxymianserin

Descripción general

Descripción

Molecular Structure Analysis

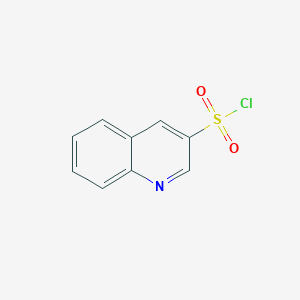

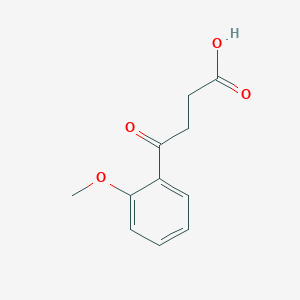

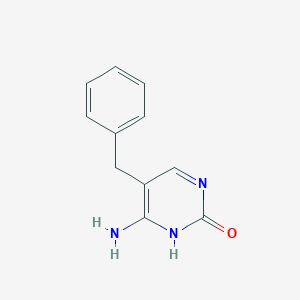

The molecular structure of 8-Hydroxymianserin is represented by the SMILES string [H]C1=C([H])C([H])=C2C(=C1[H])C([H])([H])C1=C([H])C(O)=C([H])C([H])=C1N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C21[H] . It contains a total of 44 bonds, including 24 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 3 eleven-membered rings, 1 aliphatic tertiary amine, 1 aromatic tertiary amine, and 1 aromatic hydroxyl .

Physical And Chemical Properties Analysis

8-Hydroxymianserin has an average weight of 280.371 and a monoisotopic weight of 280.157563272 . Its chemical formula is C18H20N2O . The predicted properties include a water solubility of 0.389 mg/mL, logP of 2.93, logS of -2.9, pKa (Strongest Acidic) of 10.3, pKa (Strongest Basic) of 6.85, a physiological charge of 1, hydrogen acceptor count of 3, hydrogen donor count of 1, and a polar surface area of 26.71 Å .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

8-Hydroxyquinoline exhibits potent antimicrobial activity against Staphylococcus aureus bacteria due to its ability to chelate metal ions such as Mn 2+, Zn 2+, and Cu 2+ to disrupt metal homeostasis in bacterial cells .

Anticancer Activity

Compounds containing the 8-Hydroxyquinoline nucleus exhibit a wide range of biological activities, including anticancer effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .

Antifungal Effects

8-Hydroxyquinoline derivatives also show antifungal effects, making them valuable in the development of antifungal drugs .

Alzheimer’s Disease Treatment

8-Hydroxyquinoline derivatives have been shown to have potential applications in the treatment of Alzheimer’s disease .

Cytoprotection

The 8-Hydroxyquinoline pharmacophore scaffold has been shown to possess cytoprotective activity, making it potentially useful in central nervous system related diseases .

Enzyme Inhibition

8-Hydroxyquinoline has been found to inhibit certain enzymes, which could make it useful in the development of new drugs .

Mecanismo De Acción

Target of Action

8-Hydroxymianserin, a main metabolite of Mianserin, primarily targets alpha-adrenergic receptors , histamine H1 receptors , and certain types of serotonin receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep-wake cycles, and allergic responses.

Mode of Action

8-Hydroxymianserin interacts with its targets by blocking their activity. It inhibits noradrenaline uptake into synaptosomes and blocks presynaptic alpha-receptors, as shown by the potentiation of high-K-induced release of noradrenaline from rat cerebral cortex slices . It also appears to increase the tissue’s sensitivity to methacholine, a muscarinic receptor agonist .

Biochemical Pathways

The compound’s action affects monoamine uptake systems and alpha-adrenoceptors . By inhibiting the reuptake of noradrenaline, it increases the availability of this neurotransmitter in the synaptic cleft, enhancing noradrenergic transmission. Its blockade of alpha-adrenergic receptors can lead to an increase in the release of noradrenaline .

Result of Action

The molecular and cellular effects of 8-Hydroxymianserin’s action contribute to its potential therapeutic effects. Its interaction with alpha-adrenergic and serotonin receptors may play a role in its antidepressant effects . Moreover, its antihistaminic properties could contribute to its potential use in managing allergic reactions .

Propiedades

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMQIPGEXLWJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972746 | |

| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxymianserin | |

CAS RN |

57257-81-5 | |

| Record name | 8-Hydroxymianserin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

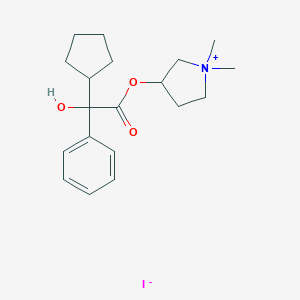

![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)